molecular formula C11H18O4 B1216379 Butyl prop-2-enoate; 2-methylprop-2-enoic acid CAS No. 25035-82-9

Butyl prop-2-enoate; 2-methylprop-2-enoic acid

Cat. No.: B1216379
CAS No.: 25035-82-9
M. Wt: 214.26 g/mol
InChI Key: YWDYRRUFQXZJBG-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate; 2-methylprop-2-enoic acid is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors. It is commonly used in coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl prop-2-enoate; 2-methylprop-2-enoic acid typically involves free radical polymerizationThe reaction is carried out in a solvent like toluene or ethyl acetate under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Emulsion polymerization is a common method used, where the monomers are dispersed in water with the help of surfactants, and the polymerization occurs in the aqueous phase. This method allows for better control over the molecular weight and distribution of the polymer .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate; 2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, especially when exposed to UV light or high temperatures. This can lead to the formation of peroxides and other oxidative degradation products.

    Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: The major products of oxidation are peroxides and other oxidative degradation products.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

Butyl prop-2-enoate; 2-methylprop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyl prop-2-enoate; 2-methylprop-2-enoic acid primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding. The flexibility of the polymer chains allows for good wetting and penetration into the substrate, enhancing adhesion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl prop-2-enoate; 2-methylprop-2-enoic acid is unique due to its balanced combination of flexibility, adhesion, and environmental resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .

Properties

CAS No.

25035-82-9

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

butyl prop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C7H12O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2H3,(H,5,6)

InChI Key

YWDYRRUFQXZJBG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O

Synonyms

BM-1, platelet aggregation inhibitor

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 2 liter resin kettle was added 260.5 g. water, 40.75 g. Igepal CO-630 sulfonate (24.5% methylene blue activity), and 0.5 g. potassium persulfate. Nitrogen purge was started immediately. To the kettle was being heated to the final temperature, a pre-emulsion was prepared which contained 11.75 g. Igepal CO-630 sulfonate, 130.25 g. water, 0.5 g. potassium persulfate, 134.4 g. methacrylic acid, and 89.6 g. butyl acrylate. The pre-emulsion was placed in a pressure-equalizing addition funnel fitted with a mechanical stirrer. When the kettle temperature was reached, dropwise addition of the pre-emulsion was begun. Although addition was to proceed over 3 hours, the reaction was stopped after 30 minutes because of complete coagulation.
[Compound]
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resin
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2 L
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reactant
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Igepal CO-630 sulfonate
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Igepal CO-630 sulfonate
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Synthesis routes and methods II

Procedure details

An aqueous monomer phase was formed containing 40 g acrylic acid, 36.2 g of 46% sodium hydroxide solution, 0.03 g methylenebisacrylamide and 73.8 g water. A continuous phase was formed of 500 g ethyl acetate and 20 g of a stabiliser of composition butyl acrylate/methacrylic acid (90/10 by weight), prepared in a similar manner to Example 1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
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Name
methylenebisacrylamide
Quantity
0.03 g
Type
reactant
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Name
Quantity
73.8 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step Two

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